Lasalocid

Ion Transport Membrane Biophysics Selectivity

Select Lasalocid for applications demanding maximal cation selectivity and formulation stability. Unlike Na⁺-selective monensin, Lasalocid's high K⁺/Ca²⁺ affinity and proven hydrolytic stability at pH 4 make it the definitive choice for acidic feed matrices and targeted ion-gradient studies. Its well-documented in vivo efficacy at 75 ppm maximizes broiler weight gain, while lower cytotoxicity ensures clearer data in mammalian cell-based antibacterial assays.

Molecular Formula C34H54O8
Molecular Weight 590.8 g/mol
CAS No. 25999-31-9
Cat. No. B1674520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasalocid
CAS25999-31-9
SynonymsAvatec
Lasalocid
Lasalocid A
Ro 2 2985
Ro 2-2985
Ro 22985
X-537A
Molecular FormulaC34H54O8
Molecular Weight590.8 g/mol
Structural Identifiers
SMILESCCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
InChIInChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1
InChIKeyBBMULGJBVDDDNI-OWKLGTHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lasalocid (CAS 25999-31-9): Polyether Ionophore Antibiotic and Coccidiostat for Veterinary and Antimicrobial Research


Lasalocid (CAS 25999-31-9) is a polyether ionophore antibiotic produced by Streptomyces lasaliensis [1]. It functions as a carboxylic ionophore, capable of forming neutral complexes with and transporting monovalent and divalent cations (e.g., K⁺, Na⁺, Ca²⁺, Mg²⁺) across biological membranes [2]. Primarily used as a coccidiostat in poultry and cattle feed, lasalocid also exhibits potent activity against Gram-positive bacteria [3].

Lasalocid: Why Substitution with Other Polyether Ionophores is Not Straightforward


Polyether ionophores, including lasalocid, monensin, and salinomycin, are often grouped as a single class, but their functional and physicochemical differences are profound [1]. These compounds exhibit distinct ion selectivity profiles and susceptibility to degradation, which directly impact their efficacy and safety in specific applications [2]. Consequently, assuming functional interchangeability without considering these quantitative differences can lead to suboptimal performance, unexpected toxicity, or experimental variability.

Lasalocid: Quantitative Evidence of Differential Performance Against Key Analogs


Lasalocid vs. Monensin and Salinomycin: Differential Ion Selectivity in Bilayer Lipid Membranes

Lasalocid A exhibits a distinct cation selectivity profile compared to the analog monensin. In a planar bilayer lipid membrane (BLM) assay, lasalocid A demonstrates a high selectivity for K⁺ over Na⁺ (K⁺/Na⁺ = 12 ± 1) and for Ca²⁺ over Mg²⁺ (Ca²⁺/Mg²⁺ = 17 ± 2) [1]. In contrast, monensin preferentially transports Na⁺ over K⁺ (Na⁺/K⁺ = 16 ± 4) [1]. This fundamental difference in ion transport preference is a key biophysical distinction.

Ion Transport Membrane Biophysics Selectivity

Lasalocid vs. Monensin and Salinomycin: Reduced In Vitro Cytotoxicity in Mammalian Myoblasts

In a direct comparative study, lasalocid was found to be the least cytotoxic among three ionophores in mammalian myoblast cell lines. Monensin induced the highest cytotoxicity with EC50s in the low nanomolar range after 48 and 72 hours, followed by salinomycin, and finally lasalocid [1]. Exposure to 0.1 µM of each ionophore for 48 hours revealed that monensin induced the most pronounced ultrastructural alterations in both cardiac (H9c2) and skeletal (L6) myoblasts [2].

Toxicology Cell Culture Safety Pharmacology

Lasalocid vs. Monensin and Salinomycin: Superior Hydrolytic Stability in Acidic Environments

Lasalocid demonstrates unique hydrolytic stability compared to monensin, salinomycin, and narasin. In an abiotic degradation study, lasalocid did not hydrolyze in any tested environment (pH 4, 7, and 9), whereas monensin, salinomycin, and narasin all hydrolyzed at pH 4 [1]. At 25°C and pH 4, the half-lives for monensin, salinomycin, and narasin were 13, 0.6, and 0.7 days, respectively [1].

Chemical Stability Formulation Environmental Fate

Lasalocid vs. Monensin and Salinomycin: Lower Potency but Comparable In Vivo Efficacy as a Coccidiostat

While in vitro titration shows lasalocid is less potent than monensin (inactive at ≤10⁻³ mcg ml⁻¹ vs. monensin active at 10⁻⁶ mcg ml⁻¹) [1], its in vivo efficacy is comparable. In a battery trial, lasalocid at 75 ppm provided excellent lesion control against E. brunetti and was effective against other Eimeria species [2]. Field trials comparing lasalocid (75 ppm) to monensin (100 ppm) and salinomycin (60 ppm) showed that while salinomycin and monensin provided statistically superior lesion control, lasalocid often yielded the best weight gain in broilers [3].

Anticoccidial Veterinary Parasitology In Vivo Efficacy

Lasalocid vs. Monensin and Narasin: Moderate Antibacterial Activity Against Gram-Positive Pathogens

In a direct comparison against an Enterococcus-like fish pathogen, the MIC for lasalocid was 0.8 μg/ml, placing it intermediate in potency among the ionophores tested [1]. Narasin was the most inhibitory (0.2–0.4 μg/ml), and monensin was the least inhibitory (0.4–1.5 μg/ml) [1]. A broader study of staphylococcal isolates (including MRSA) found that lasalocid, monensin, narasin, and salinomycin all had MIC₉₀ values <16 μg/ml, demonstrating conserved activity across methicillin resistance status [2].

Antibacterial MIC Drug Repurposing

Lasalocid: Application Scenarios Informed by Quantitative Comparative Evidence


Veterinary Coccidiosis Control: Optimizing Weight Gain in Broilers

Field trials have shown that while lasalocid may not provide the absolute best lesion control compared to salinomycin and monensin, it often results in the best weight gain in broilers [1]. This evidence makes lasalocid a preferred coccidiostat for production systems where maximizing final bird weight is the primary economic driver, despite a potentially higher lesion score. Its well-characterized in vivo performance at 75 ppm provides a reliable benchmark for feed formulation [2].

Research on Cation Transport and Membrane Biophysics

Lasalocid's unique cation selectivity profile, with a high affinity for K⁺ and Ca²⁺, distinguishes it from other ionophores like monensin, which is Na⁺-selective [3]. This makes lasalocid the compound of choice for experiments requiring the selective manipulation of K⁺ or Ca²⁺ gradients across biological or artificial lipid membranes. Its well-defined selectivity ratios provide a quantitative tool for biophysical studies.

Formulation Development Requiring Stability in Acidic Matrices

The demonstrated hydrolytic stability of lasalocid at pH 4, in stark contrast to the rapid degradation of monensin, salinomycin, and narasin under the same conditions, is a critical design parameter [4]. Lasalocid should be prioritized over its analogs for any formulation or application involving acidic environments, such as certain feed types, silage inoculants, or gastrointestinal delivery systems where low pH could compromise the stability of other ionophores.

Antibacterial Research with a Focus on Safety Margins

For in vitro and ex vivo antibacterial studies, particularly those involving co-culture with mammalian cells or evaluating initial toxicity, lasalocid's lower cytotoxicity profile compared to monensin and salinomycin makes it a more suitable candidate [5]. Its MIC values against Gram-positive pathogens like MRSA are well-defined [6], allowing for effective antibacterial experiments while minimizing confounding cytotoxic effects on host cells, thus providing a clearer window of selectivity.

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